4-(Benzyloxy)-2-chlorophenol
Overview
Description
4-(Benzyloxy)-2-chlorophenol is an organic compound belonging to the phenol family It is characterized by a benzyl group attached to the oxygen atom of a phenol ring, which also contains a chlorine atom at the ortho position relative to the hydroxyl group
Mechanism of Action
Target of Action
4-(Benzyloxy)-2-chlorophenol, also known as Monobenzone, is primarily used as a depigmenting agent . Its primary target is the melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
Monobenzone exerts its depigmenting effect by increasing the excretion of melanin from the melanocytes . It is proposed that it may also cause destruction of melanocytes, leading to permanent depigmentation .
Biochemical Pathways
The depigmentation process involves the disruption of melanin synthesis. Melanin synthesis is a complex process that involves multiple biochemical pathways. The disruption caused by Monobenzone is thought to be due to its interaction with tyrosinase, an enzyme crucial for melanin production .
Pharmacokinetics
It is known that monobenzone exhibits its effects following topical application .
Result of Action
The result of Monobenzone’s action is the depigmentation of the skin. This is seen as a loss of color in the skin, which can be permanent . It is used medically to treat conditions like vitiligo, where patches of skin lose their pigment .
Action Environment
The efficacy and stability of Monobenzone can be influenced by various environmental factors. For instance, exposure to sunlight can reduce the depigmenting effect of the drug . Therefore, users are often advised to avoid sun exposure or use sun protection while using Monobenzone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the benzyl group.
Procedure: The mixture is heated under reflux conditions to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxybenzyl derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroxybenzyl derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-(Benzyloxy)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(Benzyloxy)phenol: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chlorophenol: Lacks the benzyl group, leading to different chemical properties and uses.
4-Chlorophenol: Lacks the benzyl group and has different reactivity.
Properties
IUPAC Name |
2-chloro-4-phenylmethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMSDLZEVCVWMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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